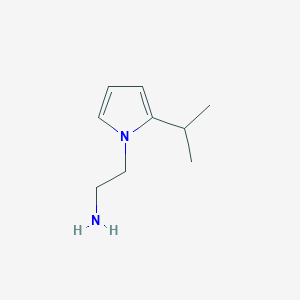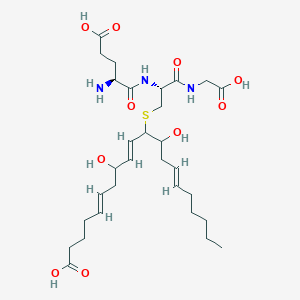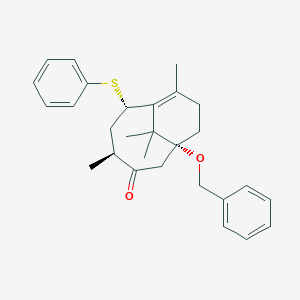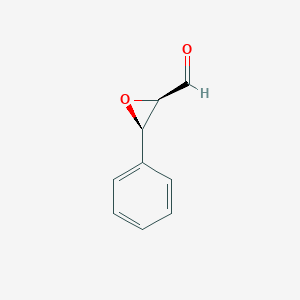
(2R,3S)-3-Phenyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Phenyloxirane-2-carbaldehyde is a compound that has been the subject of extensive scientific research. It is a chiral aldehyde that has been used in the synthesis of various pharmaceuticals and organic compounds.
Wissenschaftliche Forschungsanwendungen
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in various scientific research applications, including the synthesis of organic compounds and pharmaceuticals. It has been used as a chiral building block in the synthesis of various natural products, such as alkaloids and terpenoids. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in the synthesis of various drugs, including antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions, including the reaction with electrophiles, such as alkyl halides and aldehydes. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its chiral nature, which makes it useful as a building block in the synthesis of various organic compounds and pharmaceuticals. Additionally, it has been shown to have various biological activities, including antiviral and anticancer activities. However, the limitations of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are many future directions for research involving ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. One area of research could focus on the development of new synthetic methods for the production of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. Additionally, research could focus on the development of new pharmaceuticals and organic compounds that incorporate ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde as a building block. Furthermore, research could focus on the elucidation of the mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde and its biological activities.
Synthesemethoden
The synthesis of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde involves the reaction between (R)-phenylglycidol and potassium permanganate in the presence of sodium hydroxide. This reaction leads to the formation of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde, which can be isolated and purified by various methods, including column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
126720-47-6 |
|---|---|
Produktname |
(2R,3S)-3-Phenyloxirane-2-carbaldehyde |
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2R,3R)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m0/s1 |
InChI-Schlüssel |
MNDACYSEJXGHML-IUCAKERBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-phenyl-, (2R,3S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



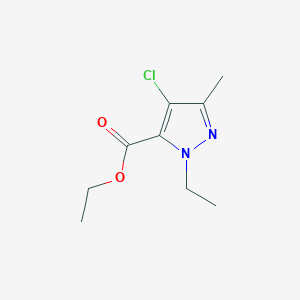
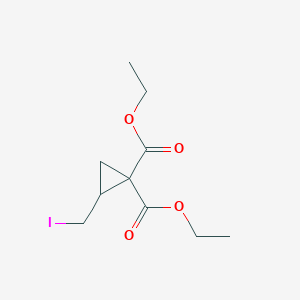
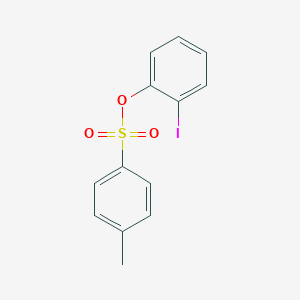
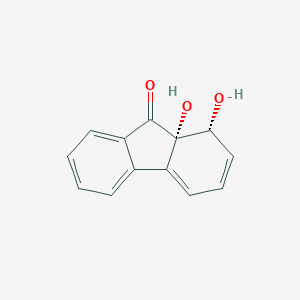
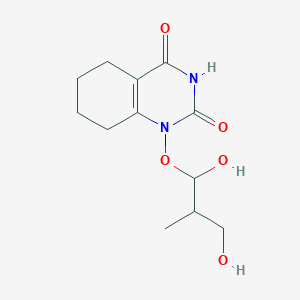
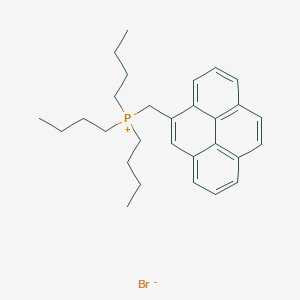
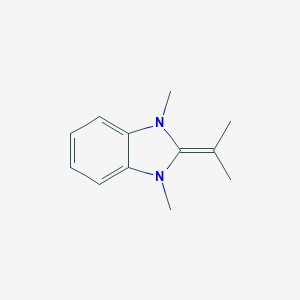
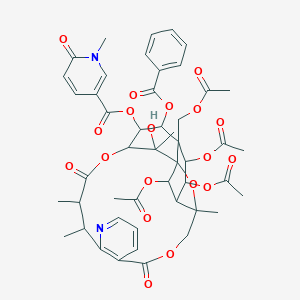
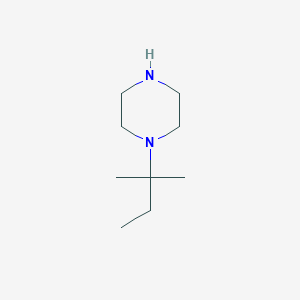
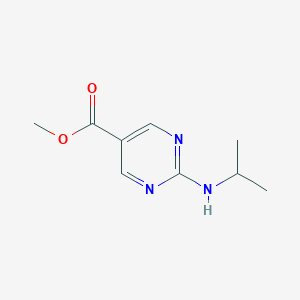
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
